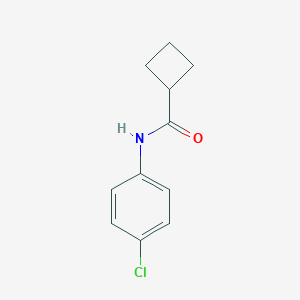

N-(4-chlorophenyl)cyclobutanecarboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

N-(4-chlorophenyl)cyclobutanecarboxamide |

InChI |

InChI=1S/C11H12ClNO/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h4-8H,1-3H2,(H,13,14) |

InChI Key |

KIMKRGTVJBFZOE-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CC(C1)C(=O)NC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Chlorophenyl Cyclobutanecarboxamide and Analogues

Established Synthetic Routes to Cyclobutanecarboxamides

The formation of the amide bond in N-(4-chlorophenyl)cyclobutanecarboxamide is typically achieved through the reaction of a nucleophilic amine with an electrophilic carboxylic acid derivative. The most direct and established route involves the acylation of 4-chloroaniline (B138754) with a cyclobutanecarboxylic acid derivative.

Reaction of 4-chloroaniline with Cyclobutanecarboxylic Acid Chloride

A primary and straightforward method for the synthesis of this compound is the reaction between 4-chloroaniline and cyclobutanecarboxylic acid chloride. This reaction, a classic example of nucleophilic acyl substitution, is often performed under Schotten-Baumann conditions. In this procedure, the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. An aqueous base, such as sodium hydroxide, is typically added to neutralize the hydrogen chloride that is generated as a byproduct, driving the reaction to completion. chemscene.com

A general laboratory procedure involves dissolving 4-chloroaniline in a suitable organic solvent, followed by the slow addition of cyclobutanecarbonyl chloride, often at reduced temperatures to control the exothermic reaction. An aqueous base is then added to scavenge the HCl produced. The resulting this compound often precipitates from the reaction mixture and can be isolated by filtration.

General Amidation Protocols for N-Aryl Amides

Beyond the use of acid chlorides, a variety of other amidation protocols have been developed for the synthesis of N-aryl amides. These methods often employ coupling agents to activate the carboxylic acid or utilize catalytic systems to facilitate the reaction.

One common approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine.

Catalytic methods for direct amidation of carboxylic acids and amines have also gained prominence due to their atom economy. Boronic acid catalysts, for instance, have been shown to be effective for direct amidation, though they may require elevated temperatures. nih.gov Another notable catalytic system employs zirconium(IV) chloride, which can facilitate the direct amide coupling of non-activated carboxylic acids and amines under milder conditions. nih.gov

Optimized Reaction Conditions and Parameters for Cyclobutanecarboxamide (B75595) Formation

The efficiency and yield of this compound synthesis can be significantly influenced by various reaction parameters, including the choice of solvent, temperature, and the use of catalysts.

Solvent Systems and Temperature Profiles for Amide Synthesis

The choice of solvent is critical in amide synthesis. For Schotten-Baumann reactions, a biphasic system of water and an organic solvent (such as dichloromethane (B109758) or diethyl ether) is common. dundee.ac.uk The organic solvent dissolves the reactants, while the aqueous phase contains the base. In other amidation protocols, aprotic polar solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used to ensure the solubility of all reaction components.

Temperature control is also crucial. The initial reaction of an amine with an acid chloride is often exothermic and may require cooling to prevent side reactions. Subsequent steps, particularly in catalytically driven reactions, may require heating to achieve a reasonable reaction rate. For instance, some catalytic amidations using boronic acid require elevated temperatures. nih.gov

Catalysis and Reagent Selection in Cyclobutanecarboxamide Formation

In the context of forming N-aryl amides, various catalytic systems have been explored to improve reaction efficiency and reduce waste. For example, palladium-catalyzed N-arylation of amides offers a versatile method for C-N bond formation. nih.gov Umpolung amide synthesis (UmAS) presents an alternative paradigm, reacting α-fluoronitroalkanes with N-aryl hydroxylamines in the presence of a simple Brønsted base to form N-aryl amides. chemicalbook.comnih.gov This method has been shown to be effective in preparing chiral α-amino-N-aryl amides with high enantiopurity. chemicalbook.comnih.gov

The selection of reagents is also a key consideration. While acid chlorides are highly reactive, they can be sensitive to moisture. The use of coupling agents provides a milder alternative for activating carboxylic acids. The choice between different coupling agents can impact reaction times, yields, and the potential for side reactions like racemization in the case of chiral substrates.

Below is a representative table of reaction conditions for the synthesis of N-aryl amides, which could be adapted for this compound.

| Reagents | Catalyst/Coupling Agent | Solvent | Temperature | Yield (%) |

| 4-chloroaniline, Cyclobutanecarboxylic acid | EDC/HOBt | DMF | Room Temperature | High |

| 4-chloroaniline, Cyclobutanecarboxylic acid | Zirconium(IV) chloride | Toluene | Reflux | Good |

| 4-chloroaniline, Cyclobutanecarbonyl chloride | Aqueous NaOH | Dichloromethane/Water | 0°C to Room Temp | High |

Derivatization Strategies for this compound Structural Modification

The structure of this compound can be modified at several positions to generate a library of analogues for structure-activity relationship (SAR) studies. Key sites for derivatization include the chlorophenyl ring, the amide nitrogen, and the cyclobutane (B1203170) ring.

Derivatization of the chlorophenyl ring can be achieved through electrophilic aromatic substitution, although the chloro and amide groups will influence the position of substitution. For instance, nitration followed by reduction could introduce an amino group, which can then be further functionalized.

Modification at the amide nitrogen is another common strategy. For example, N-alkylation can be performed, though it may require a strong base to deprotonate the amide.

Functionalization of the cyclobutane ring can be more challenging. However, if a suitable precursor with existing functional groups on the cyclobutane ring is used in the initial synthesis, a wide range of derivatives can be accessed. For example, starting with a substituted cyclobutanecarboxylic acid would directly lead to a derivatized analogue.

Chemical Transformations on the N-(4-chlorophenyl) Moiety

The N-(4-chlorophenyl) group, while relatively stable, can undergo several transformations, particularly if activating groups are present or introduced.

Nucleophilic aromatic substitution (SNAr) on the chlorophenyl ring of this compound is challenging due to the electron-rich nature of the aromatic ring. wikipedia.org For a nucleophile to displace the chloride, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org Without such groups, the reaction is generally not feasible.

However, if an analogue, such as N-(4-chloro-3-nitrophenyl)cyclobutanecarboxamide, were used, the nitro group would activate the ring for SNAr. In such cases, the chloride could be displaced by various nucleophiles. A practical laboratory procedure for such a reaction involves the hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF) to generate dimethylamine (B145610) in situ, which can then act as the nucleophile on activated aryl chlorides. nih.gov This method is tolerant of amide functional groups. nih.gov

| Substrate Example | Nucleophile | Conditions | Product | Finding |

| 1-chloro-2,4-dinitrobenzene | Dimethylamine | Ethanol, Room Temp. | 2,4-dinitro-N,N-dimethylaniline | The reaction is rapid due to activation by two nitro groups. libretexts.org |

| p-chloronitrobenzene | Dimethylamine (from DMF) | KOH, 95 °C | 4-nitro-N,N-dimethylaniline | Demonstrates SNAr on a mono-nitro activated aryl chloride. nih.gov |

This table illustrates the principle of SNAr on activated aryl halides, a principle applicable to activated analogues of this compound.

The N-(4-chlorophenyl) moiety can be modified through reduction, most commonly by targeting a substituent on the aromatic ring. For instance, a nitro group, if present on an analogue, can be selectively reduced to an amine. A green and efficient method for the reduction of N-substituted-2-nitroanilines to their corresponding diamines utilizes thiourea (B124793) dioxide in the presence of sodium hydroxide. researchgate.net This reaction proceeds in high yield and is applicable to substrates like N-(4-chlorophenyl)-2-nitroaniline, yielding N-(4-chlorophenyl)benzene-1,2-diamine without affecting the chloro-substituent. researchgate.net

| Starting Material | Reagent | Product | Yield | Reference |

| N-(4-chlorophenyl)-2-nitroaniline | Thiourea dioxide, NaOH | N-(4-chlorophenyl)benzene-1,2-diamine | 94% | researchgate.net |

This transformation is significant as it introduces a new nucleophilic site (the primary amine) onto the aromatic ring, opening pathways for further derivatization.

Direct oxidation of the N-(4-chlorophenyl) ring is generally difficult without cleaving the ring. However, transformations of the amine or amide functionality can be considered oxidative processes. The oxidation of N-substituted amines to amides is a well-established transformation. chemrxiv.org For example, if the amide in this compound were first reduced to its corresponding secondary amine, N-cyclobutylmethyl-4-chloroaniline, it could then be subjected to oxidation. Oxoammonium-catalyzed oxidation represents a modern approach for this transformation, capable of oxidizing a wide range of N-substituted amines. chemrxiv.org Another approach involves the oxidation of secondary amines to imines using reagents like N-tert-butylphenylsulfinimidoyl chloride. researchgate.net

Furthermore, related chlorophenyl compounds can undergo oxidative reactions that indicate the stability of the core structure. For example, 4-chlorobenzoic acid can be converted in multiple steps to 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, which involves an oxidation step using chlorine gas to convert a thiol to a sulfonyl chloride. nih.gov This demonstrates that oxidative chemistry can be performed on related scaffolds without compromising the 4-chlorophenyl group. nih.gov

Modifications of the Cyclobutane Ring System

The cyclobutane ring, while often considered relatively inert, is a key target for structural modification, especially through modern synthetic methods like C-H functionalization. nih.gov

The carbonyl group of the amide can act as a directing group to facilitate C-H functionalization on the cyclobutane ring. nih.govacs.org This strategy allows for the direct and stereocontrolled installation of new substituents. For example, using a palladium catalyst, the C-H bonds of a cyclobutanecarboxamide can be coupled with aryl iodides to form arylated cyclobutane derivatives. acs.org This method is effective for introducing both electron-rich and electron-poor aryl groups. acs.org

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| N-(quinolin-8-yl)cyclobutane-1-carboxamide | 1-iodo-3,5-dimethoxybenzene | Pd(OAc)₂, AgOAc | N-(quinolin-8-yl)-2-(3,5-dimethoxyphenyl)cyclobutane-1-carboxamide | 98% | acs.org |

| N-(quinolin-8-yl)cyclobutane-1-carboxamide | 1-iodo-3,4-methylenedioxybenzene | Pd(OAc)₂, AgOAc | N-(quinolin-8-yl)-2-(benzo[d] nih.govacs.orgdioxol-5-yl)cyclobutane-1-carboxamide | 96% | acs.org |

This table showcases C-H functionalization on a model cyclobutanecarboxamide system, a technique directly applicable to this compound.

The high strain energy of the cyclobutane ring can also be exploited in ring-opening or ring-expansion reactions. rsc.org While these reactions often require specific adjacent functional groups (e.g., a hydroxyl or vinyl group), they offer a pathway to linear or five-membered ring structures. rsc.orgresearchgate.net For instance, photoredox-enabled ring-opening of cyclobutyl tertiary alcohols can yield γ,δ-unsaturated ketones. rsc.org

Amide Linkage Transformations

The amide bond is exceptionally stable, but it can be transformed using powerful reagents or catalytic methods. nih.gov

A fundamental transformation is the reduction of the amide to an amine. The most common reagent for this is lithium aluminum hydride (LiAlH₄), which effectively reduces primary, secondary, and tertiary amides to their corresponding amines. youtube.commasterorganicchemistry.com In the case of this compound, this reaction would yield N-(cyclobutylmethyl)-4-chloroaniline. masterorganicchemistry.com More modern, catalytic methods using silanes in the presence of catalysts like tris(pentafluorophenyl)boron have also been developed, which can tolerate functional groups like aryl halides. organic-chemistry.org

More advanced transformations can lead to different functionalities. For example, using 1,1-diborylalkanes as pro-nucleophiles allows for chemodivergent reactions. nih.gov With secondary amides, this can lead to the formation of enamine intermediates, which can be trapped with electrophiles like trifluoroacetic anhydride (B1165640) (TFAA) to produce enamides. nih.gov Another deconstructive transformation involves using sodium nitrite (B80452) to achieve C-C and C-N bond cleavage, converting amides directly into nitriles. digitellinc.com

Advanced Derivatization Techniques for Analytical Applications

For analytical purposes, such as in chromatography or immunoassay development, a molecule is often derivatized to introduce a detectable tag or improve its analytical properties. While no specific derivatization methods for this compound are documented, general principles can be applied.

A common strategy involves introducing a reactive functional group onto the molecule, which can then be coupled with an analytical tag. Following the reduction of a nitro-analogue as described in section 2.3.1.2, the resulting primary aromatic amine becomes a handle for derivatization. researchgate.net This amine could be reacted with:

Fluorogenic reagents: Dansyl chloride or fluorescein (B123965) isothiocyanate (FITC) to create a fluorescent derivative for sensitive detection.

Sanger's reagent (2,4-dinitrofluorobenzene): This classic reagent reacts with primary amines to form a UV-active dinitrophenyl (DNP) derivative, useful in chromatographic analysis. libretexts.org

Acylating agents: To attach moieties that enhance ionization in mass spectrometry.

Alternatively, if the amide is hydrolyzed to yield 4-chloroaniline, this primary amine can be derivatized using the same techniques. These derivatization reactions are crucial for developing quantitative assays and for metabolite identification studies.

Molecular Structure and Spectroscopic Characterization of N 4 Chlorophenyl Cyclobutanecarboxamide

Spectroscopic Analysis Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). chemscene.com The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a nucleus.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of N-(4-chlorophenyl)cyclobutanecarboxamide, distinct signals are expected for the protons of the cyclobutane (B1203170) ring and the 4-chlorophenyl group. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the downfield region (around 7.0-7.5 ppm) due to the symmetry of the para-substituted ring. The amide proton (N-H) is expected to show a singlet in the range of 8.0-10.0 ppm, the exact position being dependent on the solvent and concentration. The protons of the cyclobutane ring will exhibit complex multiplet patterns in the upfield region (typically 1.5-3.5 ppm). The methine proton on the cyclobutane ring attached to the carbonyl group is expected to be the most downfield of the cyclobutane protons.

| Proton | Expected Chemical Shift (ppm) |

| Aromatic (C-H) | 7.0 - 7.5 (two doublets) |

| Amide (N-H) | 8.0 - 10.0 (singlet) |

| Cyclobutane (CH) | 3.0 - 3.5 (multiplet) |

| Cyclobutane (CH₂) | 1.5 - 2.5 (multiplets) |

Table 1: Expected ¹H NMR Chemical Shifts for this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of 170-180 ppm. The aromatic carbons of the 4-chlorophenyl group will show signals between 120 and 140 ppm, with the carbon attached to the chlorine atom exhibiting a distinct shift. The carbons of the cyclobutane ring will appear in the upfield region, typically between 15 and 45 ppm.

| Carbon | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Aromatic (C-Cl) | 128 - 135 |

| Aromatic (C-N) | 135 - 145 |

| Aromatic (C-H) | 120 - 130 |

| Cyclobutane (CH) | 40 - 50 |

| Cyclobutane (CH₂) | 15 - 30 |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying functional groups. For this compound, key characteristic absorption bands are expected. A strong absorption band for the amide N-H stretching vibration is typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) gives rise to a strong, sharp peak around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected between 1520 and 1570 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-Cl stretching vibration will appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

| Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=O Stretch (Amide I) | 1640 - 1680 |

| N-H Bend (Amide II) | 1520 - 1570 |

| C-Cl Stretch | 700 - 800 |

Table 3: Expected IR Absorption Bands for this compound.

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight, showing a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Common fragmentation pathways would likely involve cleavage of the amide bond, leading to fragments corresponding to the cyclobutanecarbonyl cation and the 4-chloroanilino radical or cation. Fragmentation of the cyclobutane ring is also expected.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions. The chromophores in this compound are the phenyl ring and the amide group. The substituted benzene (B151609) ring is expected to show characteristic absorption bands in the UV region. Typically, a strong absorption band (π → π* transition) is expected around 200-230 nm and a weaker band (n → π* transition) at longer wavelengths, around 260-280 nm. The presence of the chlorine substituent and the amide group will influence the exact positions and intensities of these absorption maxima.

| Transition | Expected Wavelength (λ_max, nm) |

| π → π | 200 - 230 |

| n → π | 260 - 280 |

Table 4: Expected UV-Vis Absorption Maxima for this compound.

Advanced Structural Elucidation Methods

For an unambiguous determination of the three-dimensional structure of a crystalline compound, single-crystal X-ray diffraction is the gold standard.

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the atomic arrangement within a crystal. mdpi.com By diffracting X-rays off a single crystal, a three-dimensional electron density map of the molecule can be generated, from which atomic coordinates, bond lengths, bond angles, and torsional angles can be determined with high precision.

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The set of symmetry operations of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | The distances between the centers of bonded atoms. |

Bond Angles | The angles between adjacent bonds. | | Torsion Angles | The dihedral angles that describe the conformation of the molecule. | | Hydrogen Bonding | The geometry of intermolecular hydrogen bonds. |

Table 5: Information Obtainable from Single Crystal X-ray Diffraction.

In-depth Analysis of this compound Reveals Data Unavailability

A comprehensive review of published scientific literature indicates that detailed structural and spectroscopic data for the chemical compound this compound is not currently available. Despite extensive searches for crystallographic and intermolecular interaction data, no specific studies for this compound could be located.

The investigation sought to populate a detailed article structured around the molecular and supramolecular characteristics of this compound. However, the foundational data required for such an analysis, primarily a solved crystal structure, appears to be absent from scientific databases.

The intended scope of the article was to include the following sections:

Two-Dimensional Fingerprint Plots and Hirshfeld Surface Analysis

These advanced analyses, particularly those concerning supramolecular interactions, crystal packing, and Hirshfeld surfaces, are entirely dependent on prior determination of the compound's crystal structure through methods like single-crystal X-ray diffraction. This process yields precise atomic coordinates, which are essential for calculating and visualizing intermolecular forces and contact surfaces.

While numerous studies have been published on analogous compounds—such as other N-(chlorophenyl) amides or different cyclobutanecarboxamide (B75595) derivatives—this information cannot be extrapolated to this compound itself. gazi.edu.trnih.govnih.govdcu.ieresearchgate.net The specific arrangement of atoms and molecules in the solid state is unique to each compound and is highly sensitive to even minor changes in molecular structure.

Therefore, without the primary crystallographic data for this compound, a scientifically accurate and informative article covering the requested topics cannot be generated. The creation of data tables for crystallographic parameters, intermolecular contacts, and fingerprint plot contributions is impossible.

Further research, specifically the synthesis of single crystals of this compound and their analysis via X-ray diffraction, would be required to produce the data necessary to fulfill the requested article outline.

Computational Chemistry and Theoretical Investigations of N 4 Chlorophenyl Cyclobutanecarboxamide

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely employed to predict various molecular properties.

Geometry Optimization and Conformational Analysis

A geometry optimization of N-(4-chlorophenyl)cyclobutanecarboxamide would theoretically involve using a functional, such as B3LYP, with a suitable basis set to find the lowest energy conformation of the molecule. This analysis would determine the most stable three-dimensional arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore the energy landscape of the molecule, identifying different stable conformers and the energy barriers between them, which are crucial for understanding its flexibility and interaction capabilities.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity of a molecule. An analysis of this compound would calculate the energies of these orbitals. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. This analysis would also map the distribution of these orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping

An MEP surface map would provide a visual representation of the charge distribution on the surface of this compound. This map uses a color scale to indicate regions of negative electrostatic potential (typically around electronegative atoms like oxygen and chlorine, indicating sites prone to electrophilic attack) and positive electrostatic potential (often around hydrogen atoms, indicating sites for nucleophilic attack). This information is invaluable for predicting how the molecule might interact with other molecules and biological targets.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Ligand-Target Binding Affinity Prediction

To predict the binding affinity of this compound, a specific biological target (e.g., a protein or enzyme) would need to be identified. Molecular docking simulations would then be performed to place the ligand into the binding site of the target. Scoring functions would be used to estimate the binding free energy (e.g., in kcal/mol), providing a prediction of how strongly the ligand binds to the target. Lower binding energy values typically indicate a more stable complex.

Interaction Mechanisms with Biological Macromolecules

Following the prediction of the binding pose, a detailed analysis of the intermolecular interactions between this compound and the biological target would be conducted. This would involve identifying specific interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking between the atoms of the ligand and the amino acid residues of the protein. Understanding these interactions is fundamental to explaining the mechanism of action and for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, a QSAR study would be instrumental in predicting its potential biological effects and in guiding the synthesis of new, more potent derivatives.

Research Findings:

No specific QSAR models for this compound have been detailed in the reviewed literature. Typically, a QSAR study involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression, to build a predictive model. For instance, research on other series of compounds, such as 4,5-dihydro-1,3,4-oxadiazole derivatives, has successfully employed receptor-dependent 4D-QSAR to create robust models with high predictive accuracy, yielding statistics like r² = 0.8487 and Q²LOO = 0.7667. nih.gov

A hypothetical QSAR analysis of this compound and its analogs would involve the calculation of various descriptors. These can be categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, and are crucial for understanding electrostatic interactions. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric Descriptors: These relate to the size and shape of the molecule, which influence how it fits into a biological target. Molar refractivity and van der Waals volume are common steric descriptors.

Hydrophobic Descriptors: These quantify the molecule's affinity for nonpolar environments. The partition coefficient (logP) is the most widely used hydrophobic descriptor.

Topological Descriptors: These are numerical representations of the molecular structure, capturing aspects like branching and connectivity.

The table below illustrates the types of descriptors that would be calculated in a hypothetical QSAR study of this compound derivatives.

| Descriptor Type | Example Descriptor | Potential Significance |

| Electronic | Dipole Moment | Influences orientation in a polar binding site |

| Steric | Molar Refractivity | Relates to the volume occupied by the molecule |

| Hydrophobic | LogP | Predicts membrane permeability and hydrophobic interactions |

| Topological | Wiener Index | Describes molecular branching |

By correlating these descriptors with experimentally determined biological activity, a predictive QSAR model could be developed. This model would be invaluable for the rational design of new cyclobutanecarboxamide (B75595) derivatives with enhanced activity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could provide profound insights into its conformational flexibility, its interaction with biological macromolecules like proteins or nucleic acids, and its behavior in different solvent environments.

Research Findings:

Specific molecular dynamics simulation studies focused on this compound are not presently found in the scientific literature. However, MD simulations are a cornerstone of modern computational drug design and have been applied to a wide array of systems. For example, multiresolution MD simulations have been used to investigate the conformational ensemble of membrane-bound cytochrome P450 enzymes, revealing how the protein's flexibility facilitates ligand binding and release. nih.gov Similarly, MD simulations are often integrated into 4D-QSAR studies to generate conformational profiles of molecules at the binding site of a target. nih.gov

A theoretical MD simulation of this compound, likely in complex with a hypothetical protein target, would involve several key steps:

System Setup: The initial 3D structure of the compound and the protein would be placed in a simulation box, typically filled with water molecules and ions to mimic physiological conditions.

Energy Minimization: The system's energy would be minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system would be gradually heated and pressurized to the desired temperature and pressure, allowing it to reach a stable state.

Production Run: The simulation would be run for an extended period (nanoseconds to microseconds), during which the trajectory of each atom is calculated and saved.

Analysis of the resulting trajectory would yield valuable data on the dynamics of the system. The table below outlines key parameters that would be analyzed in such a simulation.

| Parameter | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure. | Assesses the stability of the compound in the binding site and the overall protein structure. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues over time. | Identifies flexible regions of the compound and the protein. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the compound and the protein. | Elucidates key specific interactions responsible for binding affinity. |

| Binding Free Energy Calculation | (e.g., MM/PBSA or MM/GBSA) | Provides an estimate of the binding affinity of the compound to its target. |

Through such simulations, researchers could visualize the dynamic binding process of this compound, understand the energetic contributions of different interactions, and predict how structural modifications might impact its binding affinity and residence time at the target site.

Future Directions and Research Perspectives for N 4 Chlorophenyl Cyclobutanecarboxamide

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of N-(4-chlorophenyl)cyclobutanecarboxamide traditionally involves the reaction of cyclobutanecarboxylic acid or its acid chloride with 4-chloroaniline (B138754). While effective, these methods often rely on stoichiometric activating reagents and organic solvents that are not environmentally benign. Future research will likely focus on developing greener and more efficient synthetic routes.

Key areas of exploration include:

Catalytic Amidation: Moving away from stoichiometric reagents, research into catalytic direct amidation reactions is a promising avenue. This could involve the use of catalysts that enable the direct formation of the amide bond from cyclobutanecarboxylic acid and 4-chloroaniline, generating water as the only byproduct.

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful tool for amide bond formation. nih.govresearchgate.net This method can proceed under mild, ambient conditions and offers a more sustainable alternative to traditional heating. nih.gov The application of photoredox catalysis could enable the decarboxylative coupling of carboxylic acids with amines, providing a novel route to this compound. nih.govnih.gov

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govrsc.org Developing a flow-based synthesis for this compound could lead to higher yields, reduced reaction times, and better process control. nih.gov This technology is particularly well-suited for multistep syntheses, which could be relevant for producing derivatives of the target compound.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. nih.govsemanticscholar.org Exploring the potential of enzymes, such as lipases or engineered amidases, for the synthesis of this compound could provide a highly sustainable and enantioselective route, which is particularly important for the synthesis of chiral derivatives. nih.goventrechem.com

| Synthetic Approach | Potential Advantages | Relevant Research Areas |

| Catalytic Amidation | Reduced waste, higher atom economy | Direct amide synthesis, novel catalyst development |

| Photocatalysis | Mild reaction conditions, use of renewable energy | Visible-light photoredox catalysis, decarboxylative couplings |

| Flow Chemistry | Improved safety, scalability, and efficiency | Continuous flow reactors, multi-step synthesis |

| Biocatalysis | High selectivity, environmentally benign | Enzyme screening, engineered biocatalysts |

Advanced Computational Modeling for De Novo Design and Optimization

Computational methods are becoming indispensable in modern drug discovery for the design and optimization of new chemical entities. For this compound, these tools can be leveraged to design novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Future computational research could focus on:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build models that correlate the structural features of this compound derivatives with their biological activity. researchgate.net These models can then be used to predict the activity of newly designed analogs.

Molecular Docking and Dynamics: For known biological targets, molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives. nih.govresearchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding.

Virtual Screening: Large chemical libraries can be virtually screened to identify new derivatives of this compound with desired properties. mdpi.comnih.govresearchgate.netplos.orgmdpi.com This can be done through both ligand-based and structure-based approaches.

De Novo Design: Advanced algorithms can be used to design entirely new molecules that fit a specific biological target's binding site while incorporating the core this compound scaffold. This approach allows for the exploration of a much wider chemical space than traditional library screening.

| Computational Method | Application for this compound | Expected Outcome |

| 3D-QSAR | Correlate structure with activity of derivatives | Predictive models for designing more potent analogs |

| Molecular Docking | Predict binding modes to biological targets | Identification of key binding interactions |

| Virtual Screening | Screen large libraries for potential hits | Discovery of novel and diverse derivatives |

| De Novo Design | Generate novel molecular structures | Exploration of new chemical space for lead discovery |

Expansion of Biological Target Spectrum and Therapeutic Applications

While initial research may have focused on a specific biological activity, the unique chemical structure of this compound suggests it could interact with a variety of biological targets. nih.gov Future research should aim to broaden the understanding of its pharmacological profile.

Potential avenues for exploration include:

Target Identification and Validation: Unbiased screening approaches, such as phenotypic screening followed by target deconvolution, could reveal novel biological targets for this compound. nih.gov This could open up entirely new therapeutic areas for its derivatives.

Enzyme Inhibition: The amide and cyclobutane (B1203170) moieties are present in many enzyme inhibitors. nih.gov Screening this compound and its derivatives against panels of enzymes, such as kinases, proteases, or histone deacetylases, could identify new inhibitory activities.

Ion Channel Modulation: The N-aryl amide scaffold is found in some ion channel modulators. Investigating the effect of this compound on various ion channels could be a fruitful area of research. nih.gov

Repurposing and Analogue Development: Given that derivatives of N-aryl amides have shown promise in areas like oncology and infectious diseases, a systematic evaluation of this compound in these contexts is warranted. biointerfaceresearch.comnih.gov

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the therapeutic potential of this compound derivatives, the development of robust high-throughput screening (HTS) assays is crucial. nih.gov HTS allows for the rapid testing of large numbers of compounds to identify those with the desired biological activity. nih.gov

Future efforts in this area should include:

Biochemical Assays: For known enzyme targets, biochemical assays can be developed to measure the inhibition or activation of the enzyme by the test compounds. These assays are often based on fluorescence, luminescence, or absorbance readouts.

Cell-Based Assays: Cell-based assays provide a more biologically relevant context for screening. nih.govcancer.govnuvisan.combiorxiv.org These can range from simple cell viability assays to more complex high-content screening (HCS) assays that measure multiple cellular parameters simultaneously, such as protein localization or morphological changes. nih.gov

Fragment-Based Screening (FBS): Given the relatively small size of the this compound scaffold, fragment-based screening approaches could be employed. nih.govnih.govdrugdiscoverychemistry.comlu.seyoutube.com This involves screening smaller fragments of the molecule to identify those that bind to the target, which can then be grown or linked to create more potent compounds.

Reporter Gene Assays: If the compound is found to modulate a specific signaling pathway, reporter gene assays can be developed. In these assays, the expression of a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is regulated by the pathway of interest.

| HTS Methodology | Application for Derivatives | Key Considerations |

| Biochemical Assays | Screening against purified enzyme targets | Requires a known target and a suitable assay format |

| Cell-Based Assays | Evaluating activity in a cellular context | Choice of cell line, assay endpoint, and potential for cytotoxicity |

| Fragment-Based Screening | Identifying binding fragments for lead generation | Requires sensitive biophysical techniques (e.g., NMR, SPR) |

| Reporter Gene Assays | Measuring the modulation of specific signaling pathways | Requires knowledge of the downstream effects of the target |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.